BenchChemオンラインストアへようこそ!

2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine

NQO1 NAD(P)H:quinone oxidoreductase 1 SAR baseline

2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-amine (CAS 2098081-48-0) is a heterocyclic building block characterized by a fused benzene-oxazepine seven‑membered ring bearing a primary amine at the 4‑position. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.20 g/mol.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 2098081-48-0
Cat. No. B1477696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
CAS2098081-48-0
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC=C2CN1N
InChIInChI=1S/C9H12N2O/c10-11-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,5-7,10H2
InChIKeyQNKXKNNYNHJXKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-amine (CAS 2098081-48-0): Core Properties and Structural Identity for Procurement


2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-amine (CAS 2098081-48-0) is a heterocyclic building block characterized by a fused benzene-oxazepine seven‑membered ring bearing a primary amine at the 4‑position. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.20 g/mol [1]. The compound exhibits an XLogP3 of 0.8, a topological polar surface area (TPSA) of 38.5 Ų, zero rotatable bonds, and a single hydrogen‑bond donor, indicating a compact, moderately polar scaffold with limited conformational flexibility [1]. These features distinguish it from lipophilic 7‑substituted analogs and position it as a versatile intermediate for medicinal chemistry derivatization.

Why 2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-amine Cannot Be Simply Replaced by In‑Class Benzoxazepine Analogs


Substituting the unsubstituted parent compound by seemingly minor 7‑position modifications leads to substantial shifts in lipophilicity, size, and electronic character that directly impact downstream biological potency. For instance, in the NQO1 inhibitor series of US 10,272,095, replacing the parent 2,3‑dihydrobenzo[f][1,4]oxazepin‑4(5H)‑yl group with a 8‑cyano‑2,2‑dimethyl variant changed the EC₅₀ from 550 nM to 5.5 nM—a 100‑fold difference [1][2]. Consequently, procurement of the correct unsubstituted scaffold is critical when the objective is to establish SAR baselines, prepare reference standards, or synthesize derivatives where the 7‑position must remain unblocked for further functionalization.

Head‑to‑Head Quantitative Differentiation of 2,3‑Dihydrobenzo[f][1,4]oxazepin‑4(5H)‑amine Versus Closest Benzoxazepine Analogs


NQO1 Inhibitory Potency: Parent Scaffold vs. 8‑Cyano‑2,2‑dimethyl Derivative

When incorporated into a consistent indenyl‑triazole‑propanoic acid template, the unsubstituted 2,3‑dihydrobenzo[f][1,4]oxazepin‑4(5H)‑yl group (target) yields an NQO1 EC₅₀ of 550 nM, whereas the 8‑cyano‑2,2‑dimethyl‑substituted analog achieves an EC₅₀ of 5.5 nM [1][2]. This 100‑fold difference in potency demonstrates that the parent scaffold provides a markedly weaker but chemically well‑defined reference point, making it valuable for establishing structure‑activity relationship (SAR) baselines and for use as a negative control in NQO1‑focused screening cascades.

NQO1 NAD(P)H:quinone oxidoreductase 1 SAR baseline

Lipophilicity (XLogP3) Comparison: Parent vs. 7‑Halogenated and 7‑Methyl Analogs

The parent amine displays an XLogP3 of 0.8 [1]. In contrast, 7‑chloro‑ (XLogP3 ≈ 1.5), 7‑bromo‑ (XLogP3 ≈ 1.7), and 7‑methyl‑2,3‑dihydrobenzo[f][1,4]oxazepin‑4(5H)‑amine (XLogP3 ≈ 1.4) each show substantially higher computed logP values . The lower lipophilicity of the target compound translates into better aqueous solubility and reduced non‑specific protein binding, which is beneficial when the compound is used as a starting material for parallel library synthesis or as a solubility‑advantaged negative control in cellular assays.

Physicochemical properties Lipophilicity ADME prediction

Molecular Size and TPSA: Impact on CNS Permeability and Oral Bioavailability

The parent amine has a molecular weight of 164.2 Da and a TPSA of 38.5 Ų [1]. By comparison, the 7‑bromo analog (MW 243.1 Da, TPSA ~38.5 Ų) and the 7‑fluoro analog (MW 182.2 Da, TPSA ~38.5 Ų) carry additional molecular weight without significantly increasing polarity . The smaller size and low TPSA of the parent place it well within the typical CNS drug‑like space (MW < 400, TPSA < 90 Ų), making it an attractive scaffold for CNS‑targeted libraries where every atom counts against the physicochemical limits imposed by blood‑brain barrier penetration.

CNS drug design TPSA Oral bioavailability

Rotatable Bond Count and Conformational Restriction

The target compound has zero rotatable bonds [1], whereas common analogs such as N‑alkyl derivatives (e.g., N‑methyl or N‑benzyl variants) introduce 1–3 rotatable bonds that increase conformational entropy. In a medicinal chemistry context, a scaffold with zero rotatable bonds is pre‑organized for receptor binding, potentially improving ligand efficiency (LE) and reducing the entropic penalty upon binding [2]. This property is intrinsic to the parent amine and is absent in open‑chain or N‑substituted comparators.

Conformational restriction Ligand efficiency Entropic penalty

Recommended Application Scenarios for 2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-amine Based on Quantitative Evidence


SAR Baseline and Negative Control for NQO1 Inhibitor Screening

Use the parent compound as a well‑characterized, low‑potency reference (EC₅₀ = 550 nM) to establish the activity floor in NQO1 enzymatic assays. Its 100‑fold window relative to potent analogs such as the 8‑cyano‑2,2‑dimethyl derivative (EC₅₀ = 5.5 nM) allows for clear differentiation of structure‑driven potency gains, making it an essential tool for SAR tables and selectivity profiling [1].

Privileged Scaffold for CNS‑Focused Parallel Synthesis

With an MW of 164.2 Da, TPSA of 38.5 Ų, and XLogP3 of 0.8, the compound resides in optimal CNS drug‑like space. Its zero rotatable bonds and compact size maximize the probability of blood‑brain barrier penetration while leaving room for additional substituents. It serves as an ideal starting point for libraries targeting neurological targets, where heavier or more lipophilic analogs risk failing permeability thresholds [1].

Key Intermediate for Kinase and Chitinase Inhibitor Synthesis

The free primary amine at the 4‑position enables straightforward N‑acylation, N‑sulfonylation, or reductive amination, generating diverse chemotypes. Patents and literature describe 2,3‑dihydrobenzo[f][1,4]oxazepine cores in TNIK, PI3K, and acidic mammalian chitinase (hAMCase) inhibitors. The unsubstituted parent provides a clean, versatile handle for rapid derivatization into focused libraries or late‑stage functionalization of advanced leads [2].

Physicochemical Reference Standard for ADME Assay Calibration

The balanced polarity (XLogP3 = 0.8) and low molecular weight make the compound a suitable calibration standard for chromatographic logD determination, parallel artificial membrane permeability assays (PAMPA), and microsomal stability assays, where it can serve as a low‑retention, low‑binding benchmark against which substituted analogs or library members are compared [1].

Quote Request

Request a Quote for 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.